Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate
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Overview
Description
Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water. The compound is characterized by its multiple sulphonate groups, which enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of 3,6-disulphonato-1-naphthylamine, followed by coupling with 7-sulphonato-1-naphthylamine. The resulting intermediate is then further diazotized and coupled with 3-hydroxynaphthalene-2,7-disulphonate to form the final product. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product. The compound is then purified through crystallization and filtration processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under basic conditions.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinonoid derivatives, amines, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, paper, and food industries for its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds and sulphonate groups. The azo bonds are responsible for the compound’s color properties, while the sulphonate groups enhance its solubility and reactivity. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- **Pentasodium 5-((7-((5-(3-carboxylato-4-hydroxyphenyl)azo)-2-sulphonatophenyl)azo)-8-hydroxy-3,6-disulphonato-1-naphthyl)amino)sulphonyl)salicylate
- **Pentasodium 2-((1-hydroxy-3,6-disulphonato-8-((3-((2-(sulphonatooxy)ethyl)sulphonyl)benzoyl)amino)-2-naphthyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate is unique due to its specific arrangement of azo bonds and sulphonate groups, which confer distinct color properties and solubility characteristics. Its stability and reactivity make it particularly valuable in various industrial and research applications.
Properties
CAS No. |
13000-39-0 |
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Molecular Formula |
C30H15N4Na5O16S5 |
Molecular Weight |
962.73115 |
Origin of Product |
United States |
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